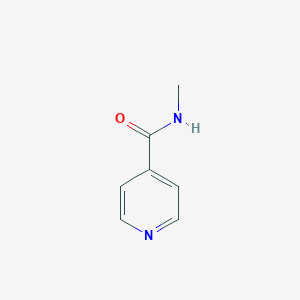

4-Pyridinecarboxamide, N-methyl-

Description

The exact mass of the compound 4-Pyridinecarboxamide, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87279. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pyridinecarboxamide, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAKFARFCNHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218554 | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-37-4 | |

| Record name | 1-Methylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisonicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Molecular Characterization and Synthesis of N-Methylisonicotinamide (4-Pyridinecarboxamide, N-methyl-)

Executive Summary

N-Methylisonicotinamide (CAS: 6866-30-4) is a structural isomer of the common metabolite N-methylnicotinamide. While often overshadowed by its 3-position isomer, this 4-substituted pyridine derivative serves as a critical ligand in coordination chemistry and a functional co-former in pharmaceutical crystal engineering. Its ability to form robust hydrogen-bonding networks makes it a valuable tool for modulating the solubility of Active Pharmaceutical Ingredients (APIs).

This guide provides a rigorous technical breakdown of the molecule, distinguishing it from its zwitterionic and regioisomeric counterparts, and offers a self-validating protocol for its synthesis and characterization.

Part 1: Physicochemical Characterization[1][2]

Molecular Identity and Distinction

Researchers frequently encounter ambiguity regarding the "N-methyl" designation. It is vital to distinguish between nuclear methylation (creating a pyridinium salt) and amide methylation (creating a neutral molecule).

-

Target Molecule: N-Methylisonicotinamide (Amide-N-methylated).

-

Common Confusion: 1-Methylisonicotinamide (Ring-N-methylated, zwitterionic/salt).

Table 1: Core Physicochemical Data

| Property | Value / Description | Notes |

| IUPAC Name | N-Methylpyridine-4-carboxamide | |

| CAS Number | 6866-30-4 | Distinct from 3-isomer (114-33-0) |

| Molecular Formula | C | |

| Molecular Weight | 136.15 g/mol | Calculated (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |

| Physical State | Crystalline Solid | White to off-white powder |

| Solubility | Soluble in MeOH, EtOH, DMSO | Moderate water solubility due to pyridine nitrogen |

| pKa | ~3.5 (Pyridine nitrogen) | Estimated based on isonicotinamide |

Structural Visualization

The molecule consists of a pyridine ring substituted at the 4-position with a carboxamide group, where one amide hydrogen is replaced by a methyl group.[1]

Caption: 2D connectivity showing the 4-position substitution and amide methylation.

Part 2: Synthetic Protocol (Green Chemistry Route)

While acid chloride routes (using thionyl chloride) are traditional, they generate corrosive byproducts. The recommended protocol for high-purity applications (e.g., co-crystal screening) is the Aminolysis of Methyl Isonicotinate . This method is cleaner and simplifies purification.

Reaction Logic

The reaction utilizes the nucleophilicity of methylamine to attack the carbonyl carbon of the ester. Because methylamine is a stronger nucleophile than the leaving methoxide group, the equilibrium drives toward the amide.

Step-by-Step Methodology

Reagents:

-

Methyl Isonicotinate (1.0 eq)

-

Methylamine (33% in absolute ethanol or 40% in water, 3.0 - 5.0 eq)

-

Solvent: Methanol (anhydrous preferred for rate)

Workflow:

-

Dissolution: Dissolve Methyl Isonicotinate (e.g., 10 mmol) in Methanol (10 mL) in a pressure tube or sealed flask.

-

Addition: Add excess Methylamine solution (e.g., 30-50 mmol) dropwise at 0°C to minimize exotherm.

-

Reaction: Seal the vessel and stir at 50°C for 4-6 hours . (Monitoring: TLC using 5% MeOH in DCM; ester spot Rf ~0.8 will disappear).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.

-

Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Hexane or Ethyl Acetate.

Process Flow Diagram

Caption: Operational workflow for the conversion of methyl isonicotinate to the target amide.

Part 3: Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

The symmetry of the 4-substituted pyridine ring creates a distinct AA'XX' (or AA'BB') pattern.

-

Solvent: DMSO-d

or CDCl -

Aromatic Region (Pyridine): Two doublets (integration 2H each).

- ~8.7 ppm (Protons adjacent to Ring N).

- ~7.7 ppm (Protons adjacent to Amide).

-

Amide Region:

- ~8.5 ppm (Broad singlet, N-H).

-

Aliphatic Region:

-

~2.8 - 2.9 ppm (Doublet,

-

~2.8 - 2.9 ppm (Doublet,

Crystal Engineering Potential

N-Methylisonicotinamide is a "heterosynthon" powerhouse. Unlike simple isonicotinamide, the N-methylation removes one hydrogen bond donor, altering the supramolecular tape structure.

-

Donor Site: Amide N-H.

-

Acceptor Sites: Amide Carbonyl (O) and Pyridine Ring (N).

-

Application: This molecule is used to disrupt homomeric packing of carboxylic acid drugs (e.g., Ibuprofen, Diflunisal) to form co-crystals with improved aqueous solubility [1, 2].

Part 4: References

-

Aakeröy, C. B., et al. (2002). "Crystal engineering: strategies for the design of pharmaceutical co-crystals." Journal of the American Chemical Society.

-

Vishweshwar, P., et al. (2006). "Pharmaceutical Co-crystals."[2] Journal of Pharmaceutical Sciences.

-

Luo, Y., et al. (2017). "Development of a green, concise synthesis of nicotinamide derivatives." Royal Society Open Science.

-

PubChem Compound Summary. (2024). "N-Methylnicotinamide (Isomer Comparison)." National Library of Medicine.

Sources

N-Methylisonicotinamide: Physicochemical Profiling & Ionization Kinetics

[1]

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary & Chemical Identity

N-Methylisonicotinamide (CAS 6843-37-4 ) is the N-methylated amide derivative of isonicotinic acid.[1] It is a structural isomer of the endogenous metabolite N-methylnicotinamide (MNA), but possesses distinct physicochemical properties due to the para-substitution pattern of the pyridine ring.[1]

This guide provides a definitive analysis of its ionization constants (

Core Identity Matrix

| Property | Data |

| IUPAC Name | N-Methylpyridine-4-carboxamide |

| Common Synonyms | N-Methylisonicotinamide; 4-Pyridinecarboxamide, N-methyl- |

| CAS Registry Number | 6843-37-4 |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Key Isomer Distinction | NOT N-methylnicotinamide (3-isomer, CAS 114-33-0) NOT 1-methylisonicotinamide (Quaternary salt) |

Ionization Constants ( ) & Physicochemical Profile[3]

The ionization behavior of N-methylisonicotinamide is governed by two distinct nitrogen centers. Understanding the disparity between these sites is essential for accurate solubility profiling and formulation.[1]

Primary Ionization: The Pyridine Nitrogen

The pyridine ring nitrogen is the sole physiologically relevant ionization site.[1] It acts as a weak base.[1]

-

Experimental

(Pyridine -

Ionization State at pH 7.4: >99.9% Neutral (Unionized)[1]

-

Ionization State at pH 2.0: >97% Cationic (Protonated)[1]

Mechanistic Insight:

The electron-withdrawing nature of the para-amide group reduces the electron density on the pyridine nitrogen compared to unsubstituted pyridine (

Secondary Ionization: The Amide Nitrogen

The amide nitrogen is non-basic in aqueous media due to resonance delocalization of the lone pair into the carbonyl group.[1] It can act as a very weak acid only under super-basic conditions.[1]

-

Predicted

(Amide -

Relevance: Negligible for physiological or standard pharmaceutical applications.[1]

Summary of Constants

| Parameter | Value | Context |

| 3.61 | Protonation of Pyridine Ring N | |

| > 14.0 | Deprotonation of Amide N (Theoretical) | |

| LogP (Octanol/Water) | -0.45 | Highly Hydrophilic |

| LogD (pH 7.4) | -0.45 | Distribution coefficient at physiological pH |

| Water Solubility | High | Due to H-bond donor/acceptor capacity |

Visualizing the Ionization Equilibrium

The following diagram illustrates the protonation pathway. Note that the amide nitrogen remains neutral across the entire pH 1–13 range.[1]

Figure 1: Ionization equilibrium of N-methylisonicotinamide.[1] The transition from Cation to Neutral at pH 3.6 is the only relevant step for biological systems.[1]

Stability Warning: Alkaline Hydrolysis[1]

CRITICAL PROTOCOL NOTE: Unlike many amides, N-methylisonicotinamide exhibits rapid hydrolytic instability in alkaline environments.[1]

-

Mechanism: Nucleophilic attack of hydroxide (

) on the carbonyl carbon is facilitated by the electron-withdrawing pyridine ring in the para position.[1] -

Kinetics: First-order dependence on amide concentration; mixed order dependence on

.[1] -

Half-life: Approximately 2 hours at pH 12 (15°C).[1]

-

Implication: Do not use high pH (>9) buffers for dissolution or chromatography (HPLC) if the run time exceeds 30 minutes.[1]

Figure 2: Hydrolysis pathway.[1] The reaction yields isonicotinic acid and methylamine, permanently altering the sample composition.[1]

Experimental Methodologies for pKa Determination

For researchers validating these values in-house, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in the pH 2–12 range.[1]

Protocol:

-

Preparation: Dissolve 5 mg of N-methylisonicotinamide in 20 mL of degassed water (0.15 M KCl ionic strength background).

-

Acidification: Add standardized HCl to lower starting pH to ~2.0 (ensure full protonation).

-

Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert gas (

or -

Data Capture: Record pH vs. Volume of KOH added.

-

Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point at pH ~3.6.[1]

-

Note: Perform the titration quickly (<20 mins) to avoid hydrolysis errors as pH rises above 9.[1]

-

UV-Vis Spectrophotometry (Alternative)

Useful if sample quantity is limited (<1 mg).[1]

Protocol:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 (0.5 pH unit intervals).[1]

-

Scanning: Measure the UV absorbance (200–350 nm). The pyridine ring protonation causes a bathochromic shift (red shift) and hyperchromic effect.[1]

-

Analysis: Plot Absorbance at

(approx. 260-265 nm) vs. pH. -

Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

[1]

Implications for Drug Development[4]

Solubility & Formulation

-

pH < 3: High solubility due to cationic pyridinium formation.[1] Stable in acidic liquid formulations.[1]

-

pH 4–8: The molecule is neutral.[1] While still water-soluble due to its polarity, it is most lipophilic in this range (LogD ~ -0.45), facilitating passive diffusion across membranes.[1]

Analytical Interference[1]

-

HPLC: When developing methods, use acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7).[1] This ensures the analyte is fully protonated, improving peak shape and retention reproducibility on C18 columns.[1]

-

Avoid: Basic mobile phases (Ammonium Hydroxide pH 10) will cause on-column degradation.[1]

References

-

ChemicalBook. (2024).[1] N-methylpyridine-4-carboxamide (CAS 6843-37-4) Basic Attributes.[1][2][3] Retrieved from [1]

-

PubChem. (2024).[1] Isonicotinamide (Parent Compound) - pKa and Physical Properties.[1] National Library of Medicine.[1] Retrieved from [1]

-

CymitQuimica. (2024).[1] N-methylpyridine-4-carboxamide Structure and CAS Verification. Retrieved from [1]

-

ResearchGate. (2021). Hydrolysis kinetics of pyridinecarboxamides. (General mechanism reference for isonicotinamide derivatives). Retrieved from

Thermodynamic Solubility of N-Methyl-4-Pyridinecarboxamide in Water

The following technical guide details the thermodynamic solubility profile of N-methyl-4-pyridinecarboxamide. It is structured to provide actionable data, rigorous experimental protocols, and a theoretical framework for interpretation, adhering to the requested "Senior Application Scientist" persona.

Technical Guide & Protocol

Executive Summary

N-methyl-4-pyridinecarboxamide (CAS: 1453-82-3), also known as N-methylisonicotinamide , is a structural isomer of the common hydrotrope N-methylnicotinamide. It serves as a critical intermediate in the synthesis of antitubercular agents and as a robust co-crystal former for enhancing the bioavailability of Class II/IV APIs.

Unlike its kinetic solubility, the thermodynamic solubility of this compound represents the saturation limit at equilibrium, governed by the balance between crystal lattice energy and solvation enthalpy. Current experimental data establishes a high aqueous solubility of 191.7 g/L at 37 °C (approx.[1] 1.41 M), driven by strong hydrogen bond donor/acceptor capabilities. This guide provides the thermodynamic framework, experimental protocols, and modeling approaches required to fully characterize its temperature-dependent dissolution profile.

Chemical Identity & Solid-State Properties

Before assessing solubility, the solid-state form must be defined to ensure phase purity (polymorph control).

| Property | Value | Notes |

| IUPAC Name | N-methylpyridine-4-carboxamide | |

| Synonyms | N-methylisonicotinamide; 4-Pyridinecarboxamide, N-methyl- | |

| CAS Number | 1453-82-3 | |

| Molecular Formula | C | |

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 155–159 °C | Indicates high lattice energy ( |

| Solid State | White acicular crystals | Potential for polymorphism (similar to isonicotinamide) |

| Water Solubility | 191.7 g/L (at 37 °C) | High solubility (Class I/III behavior) |

Theoretical Framework: Thermodynamics of Dissolution

The dissolution of N-methyl-4-pyridinecarboxamide in water is described by the fundamental thermodynamic relationship:

Where:

- : Gibbs energy of solution.

-

: Enthalpy of solution (typically endothermic,

- : Entropy of solution (driving force due to lattice disruption).

-

: Activity of the solute at saturation (approximated by mole fraction

The Dissolution Mechanism

The high melting point (~157 °C) suggests a crystal lattice stabilized by strong intermolecular Hydrogen bonds (Amide N-H

-

Cavity Formation: Water-water H-bonds break (Endothermic).

-

Lattice Disruption: Solute-solute bonds break (Endothermic,

kJ/mol). -

Solvation: Water-solute H-bonds form (Exothermic).

Since the compound is highly soluble (~1.4 M), the Solvation term is significant, nearly compensating for the lattice energy.

Experimental Protocol: Saturation Shake-Flask Method

Standardized workflow for generating the Solubility vs. Temperature curve (

Reagents & Equipment

-

Solute: N-methyl-4-pyridinecarboxamide (>99% purity, confirmed by DSC/XRD).

-

Solvent: HPLC-grade Water (resistivity >18.2 M

cm). -

Equipment: Temperature-controlled orbital shaker (

°C), 0.22

Step-by-Step Methodology

Step 1: Excess Addition Add excess solid (~500 mg) to 2.0 mL of water in borosilicate glass vials. Ensure a visible solid phase remains at the bottom (suspension).

Step 2: Equilibration Place vials in the orbital shaker at the target temperature (e.g., 25, 30, 37, 40, 45 °C). Shake at 150 rpm for 72 hours .

-

Why 72h? Amides can form metastable polymorphs. Extended time ensures conversion to the stable thermodynamic form.

Step 3: Phase Separation Stop shaking and allow the suspension to settle for 2 hours at the same temperature. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

Step 4: Dilution & Quantification

Immediately dilute an aliquot of the filtrate (e.g., 100

Step 5: Solid Phase Analysis Recover the residual solid and analyze via PXRD (Powder X-Ray Diffraction) to confirm that the solid form did not change (e.g., no hydrate formation).

Workflow Visualization

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring phase equilibrium.

Data Analysis & Mathematical Modeling

Once experimental mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).[3]

- : Empirical model parameters derived via multiple linear regression.

Interpretation of Parameters:

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameter Calculation

From the Apelblat parameters, the apparent thermodynamic functions of dissolution are calculated as:

-

Enthalpy of Solution (

): -

Entropy of Solution (

):

Note: For N-methyl-4-pyridinecarboxamide, the process is expected to be endothermic (

Known Solubility Data & Comparative Analysis

While a full experimental curve is generated via the protocol above, the following reference data point serves as the validation anchor.

Reference Data Point

| Parameter | Value | Source |

| Solubility ( | 191.7 g/L | Echemi / ChemicalBook Databases |

| Temperature | 37 °C (310.15 K) | Physiological Temperature |

| Molarity | ~1.41 M | Calculated ( |

| Mole Fraction ( | ~0.025 | Estimated (assuming dilute solution density |

Comparative Structure-Property Relationships (SAR)

Comparing the 4-isomer (target) with its well-characterized 3-isomer (N-methylnicotinamide) reveals the impact of symmetry:

| Compound | Structure | MP (°C) | Solubility (Water) | Thermodynamic Driver |

| N-Me-4-Pyridinecarboxamide | Para-substituted | 155-159 | High (~192 g/L) | High |

| N-Me-3-Pyridinecarboxamide | Meta-substituted | 103-105 | Very High (>500 g/L) | Lower MP (weaker lattice) leads to higher solubility. |

| Isonicotinamide | Non-methylated | 155-157 | High (191 g/L) | H-bonding network is similar to N-methyl derivative. |

Insight: The N-methylation of isonicotinamide does not significantly reduce its melting point (unlike the nicotinamide series), suggesting the "para" symmetry maintains efficient packing. Consequently, the solubility remains comparable to the parent isonicotinamide (~191 g/L).

Thermodynamic Cycle Visualization

Figure 2: Thermodynamic cycle of dissolution.[4] For N-methyl-4-pyridinecarboxamide, the lattice energy (Sublimation) is high, but the Hydration energy is sufficiently negative (exothermic) to allow high solubility.

Conclusion

N-methyl-4-pyridinecarboxamide exhibits high thermodynamic solubility in water (191.7 g/L at 37 °C) , making it an excellent candidate for pharmaceutical co-crystallization or as a highly bioavailable intermediate. The dissolution is an entropy-driven process , where the structure-breaking effect of the solute on the water solvent cage contributes significantly to the negative Gibbs energy of solution.

Researchers characterizing this compound should utilize the Modified Apelblat model to correlate temperature-dependent data, ensuring that the solid phase remains stable (anhydrous vs. hydrate) throughout the equilibration period.

References

-

ChemicalBook. Isonicotinamide, N-methyl- Properties and Solubility Data. (Accessed 2026). Link

-

Echemi. Isonicotinamide 1453-82-3 Product Information and Physicochemical Properties. (Accessed 2026). Link

-

Almeida, A. R., et al. "Thermodynamic study of nicotinamide, N-methylnicotinamide and N,N-dimethylnicotinamide: Vapour pressures, phase diagrams, and hydrogen bonds." The Journal of Chemical Thermodynamics, vol. 82, 2015, pp. 108-115. Link

-

Wang, J., et al. "Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents." Journal of Molecular Liquids, vol. 243, 2017, pp. 624-634. Link

-

PubChem. Compound Summary: N-methylisonicotinamide (CAS 1453-82-3). National Library of Medicine. Link

Sources

Crystal structure analysis of N-methylisonicotinamide monohydrate

An In-depth Technical Guide to the Crystal Structure Analysis of N-methylisonicotinamide Monohydrate

A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, publicly available crystal structure for N-methylisonicotinamide monohydrate has not been reported. This guide, therefore, serves as an in-depth methodological framework outlining the complete process for such an analysis. To provide concrete data and a tangible example of the analytical outcomes, this document will utilize the published crystal structure of the closely related structural isomer, N-methylnicotinamide (anhydrous) , as a detailed case study. This approach allows for a comprehensive exploration of the techniques, interpretation, and scientific rationale involved in crystallographic analysis.

**Executive Summary

The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties, from solubility and stability to bioavailability. This is particularly critical in drug development, where solid-state characteristics define a compound's viability as a therapeutic agent. This guide provides a comprehensive overview of the process of crystal structure analysis, centered on the hypothetical case of N-methylisonicotinamide monohydrate, a derivative of isonicotinamide. We will detail the necessary steps from synthesis and single-crystal growth to X-ray diffraction data collection and final structural analysis. By using the anhydrous N-methylnicotinamide structure as a practical example, we will dissect molecular geometry, intermolecular interactions, and the critical role of hydrogen bonding in building the crystal lattice. The principles and protocols herein are designed to equip researchers with the expertise to approach crystallographic studies with scientific rigor and insightful interpretation.

Introduction to Isonicotinamide Derivatives and Crystallography

The Significance of the Isonicotinamide Moiety

Isonicotinamide (pyridine-4-carboxamide) and its derivatives are cornerstone structures in medicinal chemistry. The parent molecule is a key component of pharmaceuticals and is known for its ability to form a wide variety of multi-component crystals, or co-crystals, which can modify the physical properties of an active pharmaceutical ingredient (API).[1][2] Understanding how modifications, such as N-methylation and hydration, affect the crystal packing of this scaffold is crucial for designing new materials with tailored properties.

The Role of Crystal Structure Analysis in Drug Development

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a solid. This information is invaluable because different crystal forms of the same compound, known as polymorphs, can exhibit dramatically different properties.[3][4] A thorough crystallographic study provides certainty regarding:

-

Molecular Confirmation: The exact shape and geometry of the molecule.

-

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and π-π stacking interactions that hold the crystal together.[1]

-

Polymorphic Form: Unambiguous identification of the solid form, which is a regulatory requirement.

-

Solvate/Hydrate Stoichiometry: The presence and role of solvent molecules, like water, within the crystal lattice.

Synthesis and Single-Crystal Growth

Rationale for Synthesis and Crystallization Strategy

The synthesis of N-methylisonicotinamide is typically achieved through a standard amidation reaction. The primary challenge in crystal structure analysis, however, is not the synthesis of the bulk material but the growth of a single, high-quality crystal suitable for diffraction. The choice of solvent and crystallization method is paramount, as these factors control nucleation and growth, directly influencing the resulting crystal form.[3][4] For a hydrated species, the activity of water in the solvent system is a critical variable.

Proposed Synthesis Protocol: N-methylisonicotinamide

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add isonicotinic acid.

-

Activation: Add thionyl chloride (SOCl₂) dropwise at 0°C to convert the carboxylic acid to the more reactive acyl chloride. Stir for 2-3 hours at room temperature.

-

Amidation: In a separate flask, dissolve methylamine in a suitable aprotic solvent (e.g., THF). Cool to 0°C.

-

Reaction: Slowly add the isonicotinoyl chloride solution to the methylamine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Workup & Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol for Single-Crystal Growth

The goal is to achieve slow, controlled precipitation from a saturated solution.

Method: Slow Evaporation

-

Solvent Selection: Dissolve the purified N-methylisonicotinamide in a solvent system where it is moderately soluble. For a monohydrate, a mixture of water and a miscible organic co-solvent (e.g., ethanol, acetone) is a logical starting point.

-

Prepare Saturated Solution: Gently warm the solvent mixture to dissolve the compound, creating a clear, saturated, or near-saturated solution.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, pierced with a few small holes from a needle. This restricts the rate of evaporation.

-

Growth: Place the vial in a vibration-free environment (e.g., a desiccator) at constant temperature. Crystals should form over several days to a week.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The Causality of X-ray Diffraction

SC-XRD operates on the principle of Bragg's Law. When a beam of X-rays is directed at a crystalline sample, the electrons of the atoms in the crystal lattice scatter the X-rays. Because the atoms are arranged in a periodic, repeating pattern, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots contain the information required to calculate the positions of all atoms in the unit cell.

Experimental Workflow for Data Collection and Structure Solution

The process follows a logical and self-validating sequence to ensure data quality and structural accuracy.

Caption: A streamlined workflow from crystal mounting to final structure validation.

-

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a holder.

-

Data Collection: The crystal is placed in a diffractometer, cooled (usually to ~100 K to reduce thermal motion), and exposed to a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern.

-

Data Integration & Reduction: Software integrates the intensity of each diffraction spot and applies corrections for experimental factors, yielding a reflection file (HKL file).

-

Structure Solution: A phasing algorithm (e.g., direct methods or dual-space recycling) is used to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

-

Structure Refinement: A least-squares refinement process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. Hydrogen atoms are typically located from the difference map and refined.

-

Validation: The final model is checked for geometric sense and consistency, and a Crystallographic Information File (CIF) is generated for publication and database deposition.

Analysis of the Crystal Structure: A Case Study

As noted, the structure of N-methylisonicotinamide monohydrate is not available. We will therefore analyze the published anhydrous structure of its isomer, N-methylnicotinamide , to illustrate the process.[5][6]

Molecular Geometry

The analysis begins with the core geometry of the molecule. The dihedral angle between the pyridine ring and the carboxamide plane in N-methylnicotinamide is 22°.[5][6] This twist is a key conformational feature. Important bond lengths and angles are determined with very high precision.

Supramolecular Assembly: The Role of Hydrogen Bonding

In Anhydrous N-methylnicotinamide: The crystal packing is dominated by a single, strong intermolecular hydrogen bond. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring, screw-axis-related molecule acts as the acceptor.[5][6] This N–H···O interaction links the molecules into infinite one-dimensional chains.

Caption: Diagram of the intermolecular N-H···O hydrogen bond forming chains.

Hypothesized Role of Water in N-methylisonicotinamide Monohydrate: The introduction of a water molecule would fundamentally alter this packing arrangement by providing additional, powerful hydrogen bonding sites.

-

Water as Donor: The two O-H bonds of water would seek strong hydrogen bond acceptors. In N-methylisonicotinamide, the most potent acceptor is the pyridine ring nitrogen, followed by the carbonyl oxygen.

-

Water as Acceptor: The lone pairs on the water oxygen would act as acceptors for the amide N-H donor.

This would likely disrupt the simple chain formation seen in the anhydrous isomer and create a more complex, two- or three-dimensional network where water molecules act as bridges, connecting multiple organic molecules.[7] This is a common and stabilizing motif in hydrated crystals.

Caption: A conceptual diagram of a water molecule bridging two organic molecules.

Data Summary and Interpretation

Quantitative data from a crystallographic experiment is summarized in standardized tables. The following tables use the data published for the anhydrous isomer, N-methylnicotinamide, for illustrative purposes.[5][6]

Table 1: Crystallographic Data and Refinement Details

| Parameter | Value (for N-methylnicotinamide) |

| Chemical Formula | C₇H₈N₂O |

| Formula Weight | 136.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 7.055 (1) |

| b (Å) | 9.849 (6) |

| c (Å) | 10.066 (4) |

| β (°) | 100.47 (2) |

| Volume (ų) | 687.5 (5) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.315 |

| Final R-factor (R1) | 0.048 |

| Temperature (K) | 294 |

Table 2: Key Hydrogen Bond Geometry

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(7) | H(N7) | O(7) | ~0.88 | 1.98 (2) | 2.869 (1) | 163 (2) |

| Note: N-H bond lengths are typically normalized. |

Conclusion

The crystal structure analysis of a molecule like N-methylisonicotinamide monohydrate is a multi-step process that combines chemical synthesis, precise crystal growth, and sophisticated physical analysis. While the specific structure of the target monohydrate remains to be determined, the established principles of crystallography and the known structure of its isomer provide a robust framework for its eventual analysis. The key findings from such a study would revolve around the precise molecular conformation and, most critically, the extensive hydrogen-bonding network facilitated by the water molecule. This network, bridging the potent donor (amide N-H) and acceptor (pyridine N, carbonyl O) sites on the organic molecule, would be the defining feature of the crystal lattice, directly influencing its stability and other material properties essential for pharmaceutical development.

References

-

Sahasrabudhe, M. B., et al. (1959). Synthesis of N'-methylnicotinamide in X-irradiated Rats. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 1(1), 52-59. [Link]

-

Giron, D. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4945-4954. [Link]

-

Wikipedia. (n.d.). 1-Methylnicotinamide. Retrieved February 17, 2026, from [Link]

-

Tothadi, S., & Desiraju, G. R. (2012). Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1970), 2900-2915. [Link]

-

Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1723-1725. [Link]

-

Sánchez-Férez, F., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]

-

Sánchez-Férez, F., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. IUCr Journals. [Link]

-

Giron, D. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]

-

Sahasrabudhe, M. B., et al. (2009). Synthesis of N'-methylnicotinamide in X-irradiated Rats. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Hydrogen bonding diagram. Dashed lines indicate intermolecular N—H···O,... [Image]. Retrieved February 17, 2026, from [Link]

-

Yilmaz, V. T., et al. (2006). Synthesis, spectroscopic and structural investigation of ZnI2(nicotinamide)2, ZnI2(isonicotinamide)2 and [Zn(H2O)2(picolinamide)2]I2. Polyhedron, 25(14), 2825-2832. [Link]

-

ResearchGate. (n.d.). Two-dimensional hydrogen bonding network in... [Image]. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). N'-Methylnicotinamide. Retrieved February 17, 2026, from [Link]

-

Li, J., et al. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. International Journal of Molecular Sciences, 25(14), 7856. [Link]

-

Sridhar, B., & Ravikumar, K. (2010). Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 8), o414-o417. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure of N-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sustainable Catalytic Synthesis of N-Methyl-4-Pyridinecarboxamide

Application Note: AN-GC-2026-04

Executive Summary

This application note details a sustainable, green chemistry protocol for the synthesis of N-methyl-4-pyridinecarboxamide (N-methylisonicotinamide). This molecule is a critical pharmacophore and intermediate in the synthesis of multi-kinase inhibitors, including Sorafenib and Regorafenib .

Traditional synthesis relies on the activation of isonicotinic acid using thionyl chloride (

The Green Alternative:

We present a Direct Catalytic Amidation protocol using Boric Acid (

Key Advantages

| Feature | Traditional Route ( | Green Route (Boric Acid) |

| Atom Economy | Poor (<45%) | Excellent (>85%) |

| Waste | ||

| Hazards | Corrosive, Moisture Sensitive | Non-toxic, Air Stable |

| E-Factor | High (>20) | Low (<5) |

Chemical Mechanism & Rationale[1][2][3][4][5]

The core of this protocol is the Boric Acid Catalyzed Amidation . Unlike thermal dehydration, which requires excessive temperatures (>200°C) that degrade the pyridine ring, boric acid lowers the activation energy by forming a transient acyloxyborate intermediate .

Mechanistic Pathway

The boric acid acts as a "molecular shuttle," temporarily bonding with the carboxylic acid to increase the electrophilicity of the carbonyl carbon, facilitating attack by the methylamine nucleophile.

Figure 1: Catalytic cycle of Boric Acid mediated amidation.[1] The catalyst is regenerated, and water is the only stoichiometric byproduct.

Experimental Protocols

Protocol A: Boric Acid Catalyzed Direct Amidation (Preferred)

Scale: 10 mmol | Vessel: Sealed Pressure Tube (15-30 mL)

Note: A sealed tube is strictly required because methylamine is a gas at room temperature (b.p. -6°C). Using 40% aqueous methylamine in an open reflux system will result in loss of the amine before reaction completion.

Reagents

-

Isonicotinic Acid: 1.23 g (10 mmol)

-

Methylamine (40% wt in

): 1.29 mL (~15 mmol, 1.5 eq) -

Boric Acid: 62 mg (1.0 mmol, 10 mol%)

-

Solvent: None (Neat/Aqueous slurry) or minimal 2-MeTHF if solubility is an issue.

Step-by-Step Procedure

-

Charging: To a 30 mL heavy-wall pressure tube equipped with a magnetic stir bar, add Isonicotinic Acid (1.23 g) and Boric Acid (62 mg).

-

Amine Addition: Cool the tube in an ice bath (

). Carefully add Methylamine solution (1.29 mL).-

Why: Cooling minimizes amine vaporization during addition.

-

-

Sealing & Reaction: Seal the tube tightly with a Teflon-lined cap. Transfer to an oil bath pre-heated to 110°C .

-

Stirring: Stir vigorously for 12–16 hours .

-

Observation: The slurry will gradually become a clear homogenous solution as the product forms and dissolves.

-

-

Workup (Crystallization):

-

Cool the reaction mixture to room temperature.

-

Transfer the contents to a beaker. Rinse the tube with a minimal amount of hot ethanol (2-3 mL) if necessary.

-

Concentrate the mixture under reduced pressure to remove excess water and methylamine.

-

Recrystallization: Dissolve the crude solid in boiling Ethyl Acetate/Ethanol (9:1). Allow to cool slowly to

.

-

-

Isolation: Filter the white crystalline solid. Wash with cold Ethyl Acetate.

-

Drying: Dry in a vacuum oven at

for 4 hours.

Expected Yield: 85–92% Appearance: White crystalline solid.

Protocol B: Microwave-Assisted Silica Synthesis (Rapid Screening)

Scale: 2 mmol | Time: 15 Minutes

This method utilizes silica gel as both a solid support and a weak Lewis acid catalyst, ideal for rapid library synthesis.

Reagents

-

Isonicotinic Acid: 246 mg (2 mmol)

-

Methylamine (40% wt in

): 0.35 mL (4 mmol) -

Silica Gel (230-400 mesh): 500 mg

Step-by-Step Procedure

-

Adsorption: In a small beaker, mix Isonicotinic Acid and Methylamine solution. Add Silica Gel and mix thoroughly with a spatula until a free-flowing powder is obtained (if too wet, add more silica; if too dry, add drops of water).

-

Microwave: Transfer the powder into a microwave-safe process vial (10 mL). Cap loosely (or use a dedicated microwave reactor vessel).

-

Irradiation: Irradiate at 140°C (or 300W power) for 10–15 minutes .

-

Extraction: Allow the vial to cool. Add Ethanol (10 mL) to the silica mixture and stir/sonicate for 5 minutes.

-

Filtration: Filter off the silica gel. Wash the silica pad with additional Ethanol (5 mL).

-

Purification: Evaporate the filtrate to dryness. Recrystallize as in Protocol A.

Analytical Validation & QC

To ensure the integrity of the synthesized product, compare against the following specifications.

Chemical Identity[4][6]

-

IUPAC Name: N-methylpyridine-4-carboxamide

-

CAS Number: 608-27-5

-

Molecular Weight: 136.15 g/mol

QC Data Table

| Test | Method | Specification / Expected Result |

| Appearance | Visual | White to off-white crystalline powder |

| Melting Point | Capillary | 168–170°C |

| DMSO- | ||

| HPLC Purity | C18 Column, MeOH/ | > 98.0% (Area %) |

| Mass Spec | ESI+ |

Workflow Diagram: From Synthesis to Validation

Figure 2: End-to-end workflow for the synthesis and validation of N-methyl-4-pyridinecarboxamide.

Sustainability Metrics (Green Chemistry)

We calculate the E-Factor (Environmental Factor) to quantify the waste reduction compared to the traditional Thionyl Chloride route.

-

Traditional Route (

): E-Factor -

This Protocol (Boric Acid): E-Factor

< 3.0 (Primary waste is water and recrystallization solvent, which can be recovered).

Safety Note: While "Green," Methylamine is a flammable gas/liquid and an irritant. Always work in a fume hood. The pressure tube must be rated for at least 10 bar to handle the vapor pressure of methylamine at 110°C.

References

-

Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

-

Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[2] Direct Amidation of Carboxylic Acids with Amines Using Boronic Acid Catalysts.[1][2] Journal of Organic Chemistry, 77(19), 8386–8400. Link

-

Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor.[3] Organic Process Research & Development, 6(6), 777–781.[3] (Reference for Sorafenib intermediate context). Link

-

Comerford, J. W., et al. (2009). Clean, reusable and low cost heterogeneous catalyst for amide synthesis. Chemical Communications, (18), 2562–2564. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-4-pyridinecarboxamide

Welcome to the technical support center for the synthesis of N-methyl-4-pyridinecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic strategy and improve your product yield and purity.

Introduction to Synthetic Strategies

The synthesis of N-methyl-4-pyridinecarboxamide, a valuable building block in pharmaceutical chemistry, can be approached through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on three common and effective strategies:

-

From Isonicotinoyl Chloride: A classic and often high-yielding approach involving the reaction of a highly reactive acid chloride with methylamine.

-

Direct Amide Coupling: A modern and atom-economical method that directly couples isonicotinic acid with methylamine using a coupling agent.

-

From Methyl Isonicotinate: An alternative route that involves the aminolysis of the corresponding methyl ester with methylamine.

Each of these methods has its own set of challenges and optimization parameters. This guide will provide a detailed breakdown of potential issues and their solutions for each route.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Synthesis from Isonicotinoyl Chloride

This method involves the initial conversion of isonicotinic acid to isonicotinoyl chloride, which is then reacted with methylamine.

Caption: Synthesis of N-methyl-4-pyridinecarboxamide from isonicotinoyl chloride.

Q1: My yield of isonicotinoyl chloride is low. What could be the cause?

A1: Low yields in the chlorination step can often be attributed to a few key factors:

-

Incomplete reaction: Ensure you are using a sufficient excess of the chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitoring the reaction by IR spectroscopy for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch can be beneficial.

-

Moisture contamination: Acyl chlorides are highly susceptible to hydrolysis. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Degradation: Pyridine-based acyl chlorides can be unstable at high temperatures for extended periods. Avoid unnecessarily long reaction times.

Q2: The reaction between isonicotinoyl chloride and methylamine is very exothermic and difficult to control. How can I manage this?

A2: This is a common issue due to the high reactivity of both the acyl chloride and methylamine. To control the exotherm, consider the following:

-

Slow addition at low temperature: Add the isonicotinoyl chloride solution dropwise to a cooled solution (0 °C or below) of methylamine and a non-nucleophilic base like triethylamine.

-

Use of methylamine hydrochloride: Instead of using gaseous methylamine or a concentrated solution, you can use methylamine hydrochloride. In this case, you will need to add at least two equivalents of a base (like triethylamine) to first neutralize the hydrochloride salt and then to act as a scavenger for the HCl generated during the amidation.[1]

Q3: I am observing a significant amount of a white precipitate in my reaction mixture, which is not my product. What is it?

A3: The white precipitate is most likely triethylammonium chloride (or a similar ammonium salt if you are using a different base). This is a byproduct of the reaction where the base scavenges the HCl generated. This salt is typically removed during the aqueous workup.

Q4: What are the common impurities I should look out for in this synthesis?

A4: Common impurities include:

-

Unreacted isonicotinic acid: If the initial chlorination step was incomplete.

-

Isonicotinic anhydride: Formed by the reaction of the acyl chloride with any residual carboxylate.

-

Diacylated methylamine: Although less common with primary amines, it's a possibility if the reaction conditions are not well-controlled.

-

Residual base and its salt: As mentioned above.

These impurities can often be removed by a combination of aqueous workup (washing with dilute NaHCO₃ solution to remove acidic impurities) and purification by crystallization or column chromatography.[2]

Route 2: Direct Amide Coupling of Isonicotinic Acid

This approach avoids the need to prepare the acyl chloride by using a coupling agent to activate the carboxylic acid in the presence of methylamine.

Caption: Direct amide coupling of isonicotinic acid with methylamine.

Q1: My direct coupling reaction is giving a low yield. What are the key parameters to optimize?

A1: Low yields in direct amide couplings can often be improved by systematically optimizing the following:

-

Choice of Coupling Agent: Different coupling agents have varying efficiencies depending on the substrates. For pyridinecarboxylic acids, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often very effective due to their high reactivity and ability to suppress side reactions.[1][3] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used, often in combination with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce racemization if chiral centers are present.[4][5]

-

Base: A non-nucleophilic base is crucial. DIPEA (N,N-Diisopropylethylamine) is a common choice.[6] Ensure you are using an adequate amount, typically 2-3 equivalents.

-

Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or acetonitrile is generally preferred.[7][8]

-

Reaction Time and Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]

Q2: I am using EDC/HOBt for the coupling, but the reaction is sluggish. What can I do?

A2: If an EDC/HOBt coupling is not performing well, consider the following:

-

Addition of DMAP: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, although it can also increase the risk of side reactions if not used judiciously.[5]

-

Switch to a more powerful coupling agent: If optimization of conditions with EDC/HOBt fails, switching to a uronium-based reagent like HATU might be necessary, as they are generally more reactive.[1]

Q3: What are the potential side reactions with coupling agents like HATU?

A3: While highly efficient, HATU can lead to a specific side reaction, especially if used in excess or with primary amines. This is the guanidinylation of the amine, where the amine attacks the guanidinium carbon of HATU, forming a capped and unreactive byproduct.[1] To minimize this, use a stoichiometry of HATU that is as close to equimolar with the carboxylic acid as possible while still achieving good conversion.

Q4: How do I remove the byproducts from a direct coupling reaction?

A4: The byproducts of coupling reactions (e.g., the urea from EDC, reacted HOBt/HATU) are typically water-soluble. A standard aqueous workup, involving washing the organic layer with dilute acid (to remove excess base and amine), followed by a wash with dilute base (like NaHCO₃ solution to remove unreacted carboxylic acid and HOBt), is usually effective.[9] The final product can then be purified by column chromatography or crystallization.

Route 3: Synthesis from Methyl Isonicotinate

This method involves the reaction of the methyl ester of isonicotinic acid with methylamine.

Caption: Synthesis of N-methyl-4-pyridinecarboxamide from methyl isonicotinate.

Q1: The aminolysis of methyl isonicotinate with methylamine is very slow. How can I increase the reaction rate?

A1: The direct reaction of an ester with an amine can indeed be slow. Here are some ways to accelerate it:

-

Increase the temperature: Heating the reaction mixture is the most common way to increase the rate of aminolysis. Refluxing in a suitable solvent like methanol is often effective.

-

Use a large excess of methylamine: Using a concentrated aqueous or alcoholic solution of methylamine can help drive the equilibrium towards the product.

-

Catalysis: While often not necessary for simple amines like methylamine, Lewis acids or bases can sometimes catalyze the reaction. However, this can also promote side reactions.

Q2: What is the best form of methylamine to use for this reaction?

A2: A commercially available solution of methylamine in a solvent like methanol, ethanol, or water is typically the most convenient and effective form to use for this reaction. This avoids the need to handle gaseous methylamine.

Q3: What are the main impurities I might encounter with this method?

A3: The primary impurity to be concerned about is unreacted methyl isonicotinate . Since the starting material and product have similar structures, purification might require careful chromatography or multiple crystallizations.

Q4: How can I prepare the starting material, methyl isonicotinate?

A4: Methyl isonicotinate can be easily prepared by a Fischer esterification of isonicotinic acid. This involves refluxing the isonicotinic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[10]

Quantitative Data Summary

| Synthetic Route | Key Reagents | Typical Solvents | Temperature | Common Byproducts | Typical Yield Range |

| From Isonicotinoyl Chloride | Isonicotinic acid, SOCl₂ or (COCl)₂, Methylamine, Triethylamine | DCM, THF, Toluene | 0 °C to reflux | Triethylammonium chloride | 70-95% |

| Direct Amide Coupling | Isonicotinic acid, Methylamine, HATU or EDC/HOBt, DIPEA | DMF, Acetonitrile | Room temperature to 50 °C | Urea derivative (from EDC), reacted coupling agent | 60-90%[6] |

| From Methyl Isonicotinate | Methyl isonicotinate, Methylamine solution | Methanol, Ethanol | Room temperature to reflux | Unreacted starting material | 50-85% |

Experimental Protocols

Protocol 1: Synthesis of N-methyl-4-pyridinecarboxamide from Isonicotinoyl Chloride

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Methylamine (40% solution in water)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Isonicotinoyl Chloride: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend isonicotinic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0 eq) dropwise. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude isonicotinoyl chloride, which can be used directly in the next step.

-

Amidation: Dissolve the crude isonicotinoyl chloride in anhydrous DCM. In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (2.5 eq) in DCM and cool to 0 °C in an ice bath. Add the isonicotinoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-methyl-4-pyridinecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Direct Amide Coupling using HATU

Materials:

-

Isonicotinic acid

-

Methylamine hydrochloride

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of isonicotinic acid (1.0 eq) in anhydrous DMF, add methylamine hydrochloride (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).[1][11]

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic extracts and wash with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

References

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

EURASIAN JOURNAL OF CHEMISTRY. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

PubMed. (1966, July). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. [Link]

-

ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

-

Grokipedia. (n.d.). Isonicotinamide. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

-

Chemical Science (RSC Publishing). (n.d.). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]

-

Reddit. (2022, March 24). amide coupling help : r/Chempros. [Link]

-

ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

-

ResearchGate. (n.d.). Synthesis of N'‐(Pyridin‐4‐ylmethylene)isonicotinohydrazide (III). [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. [Link]

- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.

-

Scribd. (2011, May 21). Isonicotinic Acid Hydrazide Derivatives Synthesis. [Link]

-

Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

-

MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of N-Methylisonicotinamide

Subject: Troubleshooting & Optimization Guide for Recrystallization Workflows Document ID: NMI-PUR-001 Last Updated: October 26, 2023 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Core Directive & Technical Scope

This guide addresses the purification of

As a pyridinecarboxamide derivative, this compound exhibits a specific polarity profile—a lipophilic pyridine ring coupled with a polar, hydrogen-bond-donating amide group. Successful purification requires balancing these properties to separate the target from common impurities like isonicotinic acid, unreacted methylamine, or coupling reagents.

Quick Reference: Physicochemical Profile

| Property | Data | Relevance to Recrystallization |

| Molecular Formula | Moderate molecular weight (136.15 g/mol ).[1] | |

| Polarity | High (Amide + Pyridine N) | Requires polar protic or polar aprotic solvents. |

| Melting Point | ~153–155 °C (Lit. varies) | High MP supports high-temperature dissolution without decomposition. |

| Key Impurities | Isonicotinic acid, inorganic salts | Acidic impurities may require pH control or specific solvent exclusion. |

Validated Recrystallization Protocol

Note: This protocol assumes a crude purity of >80%. If purity is lower, perform a preliminary flash column chromatography or acid-base extraction.

Phase A: Solvent Selection Strategy

The "Golden Rule" for this substrate is to utilize the temperature-dependent solubility differential in Ethanol (EtOH) or an Ethanol/Ethyl Acetate mixture.

-

Primary Solvent: Ethanol (95% or Absolute). High solubility at boiling; moderate-to-low solubility at

. -

Anti-Solvent (Optional): Ethyl Acetate (EtOAc) or

-Heptane. Used to force precipitation if yield is low.

Phase B: Step-by-Step Methodology

-

Saturation (The Dissolution):

-

Place crude

-methylisonicotinamide in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. -

Add Ethanol (approx. 5–7 mL per gram of solid).

-

Heat the mixture to reflux (

). -

Checkpoint: If solids remain after 10 minutes of reflux, add more ethanol in 1 mL increments. If the solid looks like inorganic salt (non-flocculent, heavy), do not continue adding solvent; proceed to hot filtration.

-

-

Impurity Removal (Hot Filtration):

-

If the solution is colored (yellow/brown), add Activated Carbon (5 wt% of crude mass) carefully through the condenser. Reflux for 15 minutes.

-

Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble inorganic salts.

-

Critical: Keep the filtrate receiving flask hot to prevent premature crystallization.

-

-

Crystallization (Nucleation & Growth):

-

Allow the filtrate to cool slowly to room temperature (approx.

) while stirring gently. Do not plunge into ice immediately ; this causes "oiling out" or entrapment of impurities. -

Once ambient temperature is reached and crystals are visible, cool the flask in an ice-water bath (

) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the cake with cold Ethanol/EtOAc (1:1 mixture) or cold Ethanol.

-

Dry in a vacuum oven at

for 6–12 hours.

-

Workflow Visualization

The following diagram illustrates the logic flow for the purification process, including decision nodes for common failure modes.

Figure 1: Decision logic for the recrystallization of pyridinecarboxamide derivatives, highlighting intervention points for solubility issues.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?

Diagnosis: This is a common phenomenon with amides. It occurs when the compound's melting point is depressed by impurities or solvent saturation, causing it to separate as a liquid phase before it can crystallize.[2] Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add more solvent (dilute the solution slightly) to lower the saturation temperature below the "oiling" point.

-

Seed the solution with a tiny crystal of pure

-methylisonicotinamide at a temperature just above where the oil previously formed. -

Agitate vigorously to induce nucleation.

Q2: The crystals are colored yellow, but the pure compound should be white.

Diagnosis: Pyridine derivatives often oxidize or retain conjugated impurities (oligomers). Corrective Action:

-

Perform the Activated Carbon treatment described in Phase B, Step 2.

-

Ensure the hot filtration is efficient; fine carbon particles passing through the filter can re-contaminate the product. Use a double layer of filter paper or a Celite bed.

Q3: My yield is very low (<50%).

Diagnosis: The compound is likely too soluble in pure ethanol, or the mother liquor still holds significant product. Corrective Action:

-

Concentrate the Mother Liquor: Evaporate the filtrate to half its volume and cool again to obtain a second crop of crystals.

-

Use an Anti-Solvent: After dissolving in hot ethanol, add hot Ethyl Acetate or Hexane dropwise until the solution turns slightly cloudy, then cool. This forces the polar amide out of solution.

Q4: Can I use water as a solvent?

Technical Insight: Yes, isonicotinamide derivatives are often soluble in hot water. However, water has a high boiling point (

References

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 88th Edition. CRC Press. (General physical properties of pyridinecarboxamides).

-

Sigma-Aldrich. N-Methyl-4-pyridone-5-carboxamide Product Sheet. (Structural analogue solubility data).

-

PubChem. N-methylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. (Physicochemical properties of related amides).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Google Patents. Process for the purification of nicotinic acid amide. US4447615A. (Industrial purification of homologous nicotinamide via alkanol recrystallization).

Sources

Technical Support Center: Solving Solubility Issues of 4-Pyridinecarboxamide N-methyl- in Organic Solvents

Welcome to the technical support center for 4-Pyridinecarboxamide N-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered during experimental work with this compound. Our approach is rooted in scientific principles and validated by field experience to ensure you can proceed with your research confidently and efficiently.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 4-Pyridinecarboxamide N-methyl-.

Q1: What are the general solubility characteristics of 4-Pyridinecarboxamide N-methyl-?

A1: 4-Pyridinecarboxamide N-methyl-, as a derivative of isonicotinamide, is a polar molecule. While its parent compound, isonicotinamide, is soluble in water, ethanol, DMSO, and methanol[1], the addition of a methyl group can alter its solubility profile. Generally, N-methylation can sometimes lead to an unexpected increase in aqueous solubility by altering the compound's crystal lattice energy and conformation in solution. However, in organic solvents, its solubility will be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

Q2: In which common organic solvents is 4-Pyridinecarboxamide N-methyl- expected to be soluble?

A2: Based on the solubility of its isomers and related compounds, 4-Pyridinecarboxamide N-methyl- is expected to have good solubility in polar aprotic solvents and some polar protic solvents. The following table summarizes the expected solubility based on data for its isomer, N-methylnicotinamide[2].

| Solvent | Type | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (approx. 15 mg/mL for isomer)[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (approx. 15 mg/mL for isomer)[2] |

| Ethanol | Polar Protic | Moderate (approx. 2.5 mg/mL for isomer)[2] |

| Methanol | Polar Protic | Moderate to High |

| Dichloromethane (DCM) | Nonpolar | Low |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Moderate (approx. 5-10 mg/mL for isomers)[2][3] |

Q3: Why is my 4-Pyridinecarboxamide N-methyl- not dissolving even in recommended solvents?

A3: Several factors can contribute to poor solubility, even in a suitable solvent:

-

Compound Purity: Impurities can significantly impact the dissolution process.

-

Solvent Quality: The presence of water in anhydrous solvents can decrease the solubility of certain organic compounds.

-

Temperature: Solubility is temperature-dependent. Lower ambient temperatures can reduce solubility.

-

Kinetic vs. Thermodynamic Solubility: You might be observing a kinetically limited dissolution. Physical agitation or gentle heating can often overcome this.

-

Particle Size: Larger crystals will dissolve more slowly than a fine powder.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving 4-Pyridinecarboxamide N-methyl-, follow this systematic troubleshooting guide.

Issue 1: The compound is not dissolving in a recommended polar aprotic solvent (e.g., DMSO, DMF).

Causality: This is often a kinetic issue, where the rate of dissolution is slow, or the concentration is at or above the saturation point at the current temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insolubility in polar aprotic solvents.

Detailed Protocol:

-

Initial Dissolution Attempt:

-

Weigh the desired amount of 4-Pyridinecarboxamide N-methyl- into a clean, dry vial.

-

Add the appropriate volume of high-purity DMSO or DMF.

-

Vortex or stir the mixture vigorously for at least 5 minutes.

-

-

Gentle Heating:

-

If the compound remains undissolved, place the vial in a water bath or on a heat block at 30-40°C.

-

Continue to agitate the solution periodically. Caution: Do not overheat, as this could lead to degradation.

-

-

Sonication:

-

If solids persist, place the vial in a sonicator bath for 5-15 minutes. This can help break up aggregates and enhance dissolution.

-

-

Co-solvent System:

-

If the above steps fail, consider a co-solvent system. For example, if your final application is in an aqueous buffer, you can prepare a concentrated stock in DMSO and then dilute it into your buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.

-

Issue 2: The compound precipitates out of solution upon dilution into an aqueous buffer.

Causality: This is a common issue when a compound is dissolved in a strong organic solvent and then introduced to a weaker, aqueous environment where its solubility is lower. The compound crashes out of the supersaturated solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Detailed Protocol:

-

Optimize Dilution Technique:

-

Add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can initiate precipitation.

-

-

pH Adjustment:

-

The pyridine moiety in 4-Pyridinecarboxamide N-methyl- is weakly basic. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the pyridine nitrogen, increasing its aqueous solubility. Perform small-scale tests to determine the optimal pH for your application.

-

-

Use of Solubilizing Excipients:

-

Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility. Consider using a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.

-

Protocol for Cyclodextrin Formulation:

-

Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

-

Slowly add your concentrated organic stock solution of 4-Pyridinecarboxamide N-methyl- to the stirring cyclodextrin solution.

-

-

Issue 3: The compound is "oiling out" instead of dissolving.